molecular formula C10H8N4OS B14415008 3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate CAS No. 81840-54-2

3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate

Cat. No.: B14415008
CAS No.: 81840-54-2
M. Wt: 232.26 g/mol
InChI Key: QGZXPSAHXDOBPP-UHFFFAOYSA-N
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Description

3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is a complex organic compound that features a benzimidazole moiety linked to a diazoniopropenolate group via a sulfanyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes or other electrophiles. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazoniopropenolate group can be reduced under appropriate conditions.

    Substitution: The benzimidazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate is unique due to its combination of a benzimidazole moiety with a diazoniopropenolate group, which imparts distinct chemical and biological properties

Properties

CAS No.

81840-54-2

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3-diazopropan-2-one

InChI

InChI=1S/C10H8N4OS/c11-12-5-7(15)6-16-10-13-8-3-1-2-4-9(8)14-10/h1-5H,6H2,(H,13,14)

InChI Key

QGZXPSAHXDOBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C=[N+]=[N-]

Origin of Product

United States

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